Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate
Description
Properties
Molecular Formula |
C9H13BrO3 |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3 |
InChI Key |
XPYDKUXOPHLBGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)Br |
Origin of Product |
United States |
Preparation Methods
Halodecarboxylation of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
A notable method involves photo-triggered halodecarboxylation of the corresponding bicyclic carboxylic acid derivative. The procedure includes:
- Dissolving 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in methanol
- Stirring the mixture at room temperature for 16 hours
- Concentrating under reduced pressure
- Purifying the product by silica gel column chromatography
This method yields methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate with high efficiency (up to 98% yield reported) and is suitable for preparing the brominated bicyclic ester.
Bromination via Halogenation of Bicyclic Precursors
Another approach involves direct bromination of bicyclic intermediates under controlled conditions:
- Using brominating agents to selectively introduce bromine at the 4-position
- Employing solvents such as tetrahydrofuran (THF) or methanol
- Controlling temperature (often low temperatures like -78 °C) to maintain selectivity
- Using bases such as lithium diisopropylamide (LDA) to generate reactive intermediates for substitution reactions
This method allows for the preparation of the brominated bicyclic ester with control over stereochemistry and functional group placement.
Esterification of Bicyclic Carboxylic Acids
The methyl ester group is typically introduced by esterification of the corresponding bicyclic carboxylic acid:
- Reacting the acid with methanol under acidic or neutral conditions
- Stirring at room temperature or mild heating
- Purification by column chromatography to isolate the methyl ester
This step is often integrated into the synthesis sequence to obtain the final methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate compound.
Reaction Conditions and Yields
Research Findings and Optimization
- The photo-triggered halodecarboxylation method is advantageous for its mild conditions and high yield, avoiding harsh reagents and extreme temperatures.
- Use of LDA and low temperatures in bromination steps helps maintain regio- and stereoselectivity, critical for the bicyclic framework integrity.
- Purification by silica gel chromatography is essential to obtain high-purity this compound suitable for further synthetic applications.
- The compound serves as a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution at the bromine site.
Chemical Reactions Analysis
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate is primarily used as a building block in organic synthesis. Its unique structural characteristics facilitate various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with different nucleophiles.
- Cycloaddition Reactions : The bicyclic framework enables the formation of complex molecules through cycloaddition mechanisms.
- Oxidation and Reduction : The compound can participate in redox reactions, expanding its utility in synthetic pathways.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Conditions Required |
|---|---|---|
| Substitution | Nucleophilic substitution of Br | Varies by nucleophile |
| Cycloaddition | Formation of larger cyclic structures | Heat or light activation |
| Oxidation | Conversion to carbonyl or carboxylic acid | Oxidizing agents needed |
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its potential biological activities include:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Case Study : Research indicates that derivatives of this compound can reduce tumor growth in preclinical models by inducing apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that modifications to the compound may enhance its effectiveness against certain bacterial strains.
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Derivative A | Anticancer | Induction of apoptosis |
| Derivative B | Antimicrobial | Disruption of bacterial cell wall synthesis |
Material Science
In material science, this compound is explored for its potential to create novel materials with tailored properties:
- Polymer Development : The incorporation of this compound into polymer matrices has been investigated to enhance mechanical strength and thermal stability.
Table 3: Applications in Material Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to improve polymer properties |
| Composite Materials | Enhances strength and durability of composites |
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Differences
- Halogen Substituents : The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the iodomethyl analog (C₁₁H₁₇IO₂) is heavier and suited for isotopic labeling .
- Amino vs. Cyano Groups: The methylamino derivative (C₁₁H₁₉NO₂) participates in amide bond formation, while the cyano analog (C₁₁H₁₃NO₂) is reactive in cycloaddition reactions .
- Salt Forms: The hydrochloride salt of the dimethylamino derivative improves solubility in polar solvents, critical for pharmacokinetic optimization .
Pharmacological Relevance
Bicyclo[2.2.2]octane derivatives are employed in contraceptive agents and estrogenic steroids due to their rigid frameworks .
Stability and Handling
The methylamino derivative (CAS 774487-83-1) requires stringent safety protocols, including inhalation precautions and inert gas storage, highlighting the importance of substituent-driven hazards . In contrast, the brominated compound’s commercial availability at high purity indicates robust synthetic protocols and stability under standard conditions .
Biological Activity
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate (CAS: 2375194-01-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its role as a bioisostere, its physicochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C9H13BrO3
- Molecular Weight : 249.1 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% to 97% in commercial preparations .
The compound's structure includes a bromine atom, which may influence its reactivity and biological interactions.
Bioisosteric Properties
Recent studies have highlighted the potential of 2-oxabicyclo[2.2.2]octane derivatives, including this compound, as bioisosteres for phenyl rings in drug design. This modification can enhance the physicochemical properties of existing drugs, leading to improved solubility and metabolic stability . For example, substituting the phenyl ring in Imatinib with a bicyclic structure has shown promising results in enhancing water solubility and reducing lipophilicity.
Pharmacological Activities
The bicyclic compounds derived from this class have exhibited a range of biological activities, including:
- Estrogen Receptor Agonism : Some derivatives act as agonists for estrogen receptor-beta, which may have implications in hormone-related therapies .
- Antibacterial Properties : Compounds featuring the bicyclo[2.2.2]octane framework have been identified as potential antibacterial agents, showing efficacy against various bacterial strains .
- Inhibition of Enzymes : The compound has been explored for its inhibitory effects on myeloperoxidase and DGAT1, enzymes involved in inflammatory processes and lipid metabolism, respectively .
Study on Drug Analog Development
A pivotal study demonstrated the synthesis of a new class of compounds incorporating the 2-oxabicyclo[2.2.2]octane scaffold into known drugs like Vorinostat (SAHA). The resulting analogs displayed enhanced biological activity compared to their predecessors, showcasing the potential for this scaffold in drug repurposing and development strategies .
Acidity and Biological Potency
Research investigating the acidity of carboxylic acids derived from bicyclic structures revealed that modifications to the core structure could significantly alter pKa values, impacting their biological potency and selectivity . For instance, replacing methylene groups with oxygen atoms increased acidity, suggesting that fine-tuning these properties could optimize therapeutic efficacy.
Summary Table of Biological Activities
Q & A
Q. Advanced
- Contraceptive Agents : Derivatives like 4-phenylbicyclo[2.2.2]octane esters show bioactivity by interacting with estrogen receptors .
- Bioconjugation : The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties, while the ester allows hydrolysis to carboxylic acids for further functionalization .
How does the bromo substituent influence reactivity and stability under acidic/basic conditions?
Advanced
The electron-withdrawing bromo group enhances electrophilicity at the adjacent carbon, making it susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols). However, under strongly acidic conditions, the ester moiety may hydrolyze to the carboxylic acid, requiring protection strategies (e.g., tert-butyl esters) . Stability studies using HPLC or TLC under varying pH (1–13) are recommended to optimize reaction conditions .
What catalytic systems enable C(sp3^33)-H functionalization of the bicyclo[2.2.2]octane framework?
Advanced
Copper-catalyzed intermolecular C-H functionalization with arylthiols or boronic acids has been demonstrated. For example, methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate is synthesized via Cu(I)-mediated C-S bond formation, leveraging the bicyclic strain to activate C-H bonds . Radical initiators like AIBN enhance efficiency in bromination or alkylation reactions .
How can contradictions in reported yields for cycloaddition reactions be resolved?
Advanced
Discrepancies often arise from substrate purity or solvent effects. For instance, polar aprotic solvents (e.g., DMF) improve cycloaddition yields by stabilizing the transition state, while trace moisture can deactivate chiral bases. Systematic screening of solvents, temperatures (0–40°C), and catalyst loading (5–20 mol%) is critical .
What intermediates are critical for diversifying the bicyclo[2.2.2]octane scaffold?
Basic
Key intermediates include:
- 4-Amino Derivatives : For peptide coupling (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) .
- Boronate Esters : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives enable Suzuki-Miyaura cross-coupling .
- Hydroxymethyl Analogs : Serve as precursors for ester hydrolysis or oxidation to aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
